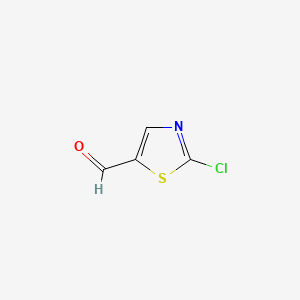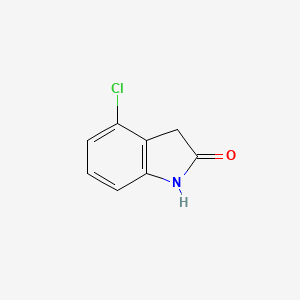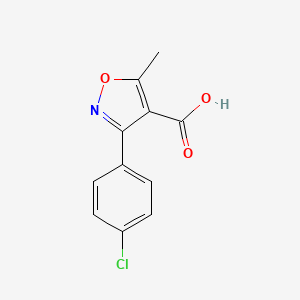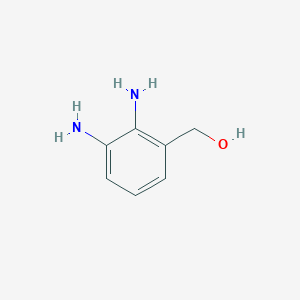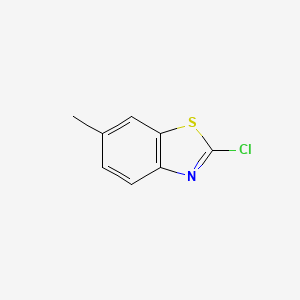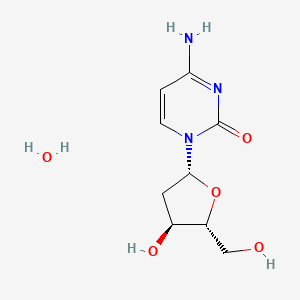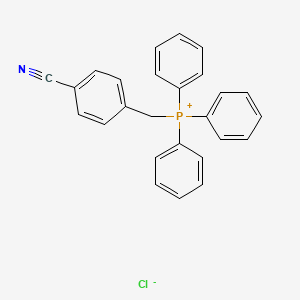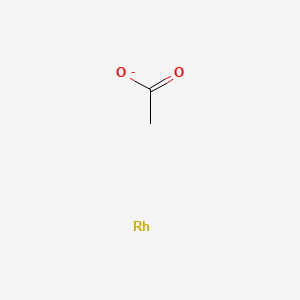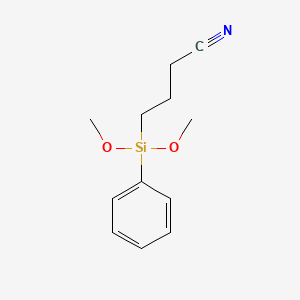
3-Cyanopropylphenyldimethoxysilane
Vue d'ensemble
Description
3-Cyanopropylphenyldimethoxysilane is a chemical compound with the molecular formula C12H17NO2Si and a molecular weight of 235.35 . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of 3-Cyanopropylphenyldimethoxysilane consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 silicon atom .Physical And Chemical Properties Analysis
3-Cyanopropylphenyldimethoxysilane is a liquid at room temperature . It has a density of 1.103 g/cm3 . The boiling point is 138ºC at 1mm pressure . The molecular weight is 235.35 .Applications De Recherche Scientifique
Application in Nanotechnology
- Specific Scientific Field: Nanotechnology
- Summary of the Application: 3-Cyanopropylphenyldimethoxysilane is used in the preparation of a novel bifunctional heterogeneous catalyst using mesoporous silica of type SBA-15 . This catalyst has been used in various applications, including advanced catalysis, drug delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
- Methods of Application or Experimental Procedures: The catalyst was completed with the functionalization of silica with (3-aminopropyl)triethoxysilane (APTES), succinic anhydride (SA), and a partial positively charged Pt 2+ .
- Results or Outcomes: The use of 3-Cyanopropylphenyldimethoxysilane in the preparation of this catalyst enhances the properties of the silica surface, making it particularly appropriate for different applications .
Application in Conducting Polymers
- Specific Scientific Field: Conducting Polymers
- Summary of the Application: 3-Cyanopropylphenyldimethoxysilane is used in the synthesis of conducting polymers like poly (3,4-ethylenedioxythiophene) (PEDOT) . PEDOT has interesting features such as satisfactory conductivity, good transparency, easy processability, low price, small redox potential and good electrochromic properties . It has applications in industrial and biomedical fields .
- Methods of Application or Experimental Procedures: The synthesis of PEDOT involves the polymerization of 3,4-ethylenedioxythiophene (EDOT). The polymerization can be achieved by various methods including chemical oxidative polymerization, electrochemical polymerization, and vapor phase polymerization .
- Results or Outcomes: PEDOT has been used in several applications such as biosensors, drug delivery, batteries, supercapacitors, etc . The conductivity of PEDOT can be enhanced by pairing it with polystyrene sulfonate (PSS) to increase its molecular weight .
Application in Proteomics Research
- Specific Scientific Field: Proteomics Research
- Summary of the Application: 3-Cyanopropylphenyldimethoxysilane is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in conjunction with genomics (the study of the genome of an organism) and is crucial in the development of precision medicine, drug discovery, and understanding disease pathogenesis .
- Methods of Application or Experimental Procedures: The specific methods of application in proteomics research can vary widely depending on the specific experiment or study being conducted. However, it generally involves the use of 3-Cyanopropylphenyldimethoxysilane in the preparation or processing of protein samples for analysis .
- Results or Outcomes: The outcomes of using 3-Cyanopropylphenyldimethoxysilane in proteomics research can also vary widely. However, it generally contributes to the successful identification, quantification, and characterization of proteins in a given sample .
Safety And Hazards
In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing and wash off with soap and water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always wear personal protective equipment and avoid dust formation .
Propriétés
IUPAC Name |
4-[dimethoxy(phenyl)silyl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2Si/c1-14-16(15-2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9H,6-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLNEUKFYBCJNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCC#N)(C1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374107 | |
| Record name | 3-Cyanopropylphenyldimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanopropylphenyldimethoxysilane | |
CAS RN |
204760-82-7 | |
| Record name | 3-Cyanopropylphenyldimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



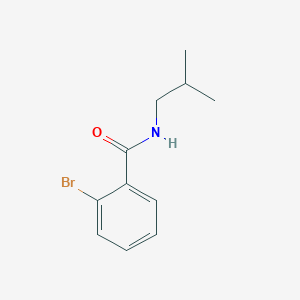
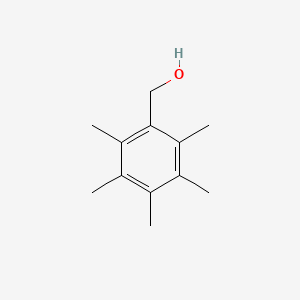
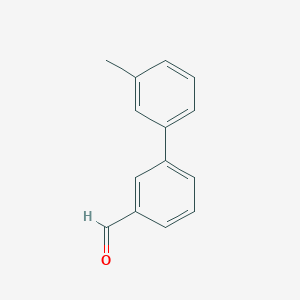

![[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol](/img/structure/B1585634.png)
